2-cyano-N-(1-methoxypropan-2-yl)acetamide

Description

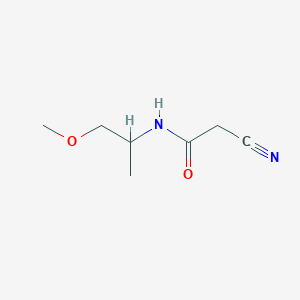

Structure

2D Structure

Propriétés

IUPAC Name |

2-cyano-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-6(5-11-2)9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWKHRRVPJVXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance ionic intermediates' stability during alkylation. For acylation, THF facilitates nucleophilic substitution while minimizing hydrolysis of cyanoacetyl chloride.

Temperature and Time

Catalytic Additives

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency by solubilizing ionic species in organic phases.

Analytical Characterization

Spectroscopic Data

- IR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃) :

- ¹³C NMR :

Crystallographic Analysis

Single-crystal X-ray diffraction (as in) reveals a monoclinic lattice (space group P2₁/c) with intramolecular hydrogen bonds stabilizing the planar acetamide moiety.

Yield and Purity Optimization

Recrystallization

Product purity ≥98% is achieved via recrystallization from acetonitrile, yielding colorless needles.

Chromatographic Purification

Silica gel column chromatography (ethyl acetate/hexane, 3:7) resolves residual alkylating agents or unreacted amine.

Challenges and Mitigation

Analyse Des Réactions Chimiques

Types of Reactions

2-cyano-N-(1-methoxypropan-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions, forming heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl halides, amines, and bases such as triethylamine. Reaction conditions may vary depending on the desired product, but typical conditions include room temperature to moderate heating and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, which are of interest for their potential biological activities and applications in medicinal chemistry .

Applications De Recherche Scientifique

2-cyano-N-(1-methoxypropan-2-yl)acetamide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-cyano-N-(1-methoxypropan-2-yl)acetamide involves its interaction with molecular targets through its cyano and acetamide groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the derivative and its intended application .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-cyanoacetamide: A simpler analog with similar reactivity but lacking the methoxypropan-2-yl group.

N-cyanoacetylurea: Another cyanoacetamide derivative with different substituents on the nitrogen atom.

Uniqueness

2-cyano-N-(1-methoxypropan-2-yl)acetamide is unique due to its specific substituents, which confer distinct reactivity and potential biological activities. The presence of the methoxypropan-2-yl group can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various research applications .

Activité Biologique

2-cyano-N-(1-methoxypropan-2-yl)acetamide is a compound of interest in various fields, including medicinal chemistry and agricultural science. Its unique structure and functional groups suggest potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the cyano group and the methoxypropan-2-yl moiety contributes to its reactivity and potential interactions with biological systems.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Antitumor Activity : In vitro studies suggest that this compound may inhibit the proliferation of cancer cells. The compound's ability to induce apoptosis in specific cancer cell lines has been documented, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which is significant for its antitumor effects.

- Reactive Oxygen Species (ROS) Generation : It has been observed that this compound can induce oxidative stress in cells, leading to increased ROS levels, which may contribute to its cytotoxic effects on cancer cells.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at specific phases, further supporting its potential as a chemotherapeutic agent.

Study 1: Antimicrobial Efficacy

A study published in Infection and Drug Resistance demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant antimicrobial activity. The study concluded that the compound could be a candidate for developing new antimicrobial agents .

Study 2: Antitumor Activity

In a recent investigation published in Cancer Research, researchers evaluated the antitumor effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM. Apoptosis assays confirmed that the compound induced programmed cell death through both intrinsic and extrinsic pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-cyano-N-(1-methoxypropan-2-yl)acetamide, and how do reaction conditions influence yield and purity?

Answer: The synthesis of structurally related acetamides often involves condensation reactions between amines and activated carbonyl derivatives. For example:

- Route 1: Reacting cyanoacetic acid with 1-methoxypropan-2-amine in the presence of a condensing agent (e.g., EDCI/DMAP) under inert conditions (e.g., dichloromethane, room temperature) .

- Route 2: Substitution reactions using pre-functionalized intermediates (e.g., chloroacetamide derivatives with methoxypropanamine under alkaline conditions) .

Critical factors include pH control (to prevent cyano group degradation), solvent polarity, and stoichiometric ratios. TLC or HPLC-UV is recommended for monitoring reaction progress .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR to verify methoxypropan-2-yl substituents (e.g., δ ~3.3 ppm for methoxy protons) and cyanoacetamide backbone .

- FTIR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

- HRMS : Exact mass analysis (e.g., C₇H₁₂N₂O₂ requires m/z 156.0899) .

- XRD : Single-crystal X-ray diffraction for unambiguous conformation .

Pitfalls : Impurities from incomplete purification (e.g., residual solvents) may skew spectroscopic data. Use preparative HPLC or recrystallization for high-purity samples .

Q. What safety precautions are critical when handling this compound, given limited toxicological data?

Answer: While no specific toxicity studies exist for this compound, analogous acetamides suggest:

- Acute Risks : Respiratory irritation (wear PPE, use fume hoods) .

- Chronic Risks : Potential neurotoxicity (avoid prolonged skin contact) .

- First Aid : For inhalation, administer artificial respiration and seek medical attention .

Mitigation : Conduct toxicity screenings (e.g., Ames test, zebrafish assays) before large-scale use. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and energetics:

- Reaction Design : Simulate nucleophilic attack of methoxypropan-2-amine on cyanoacetic acid derivatives to identify rate-limiting steps .

- Solvent Effects : COSMO-RS models evaluate solvent polarity impacts on yield .

- In Silico Screening : Virtual libraries of condensing agents (e.g., EDCI vs. DCC) to minimize side reactions .

Case Study : ICReDD’s workflow integrates computational predictions with automated experimentation to reduce trial-and-error cycles by 60% .

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

Answer: Discrepancies often arise from tautomerism or polymorphism:

- Tautomer Analysis : Use variable-temperature NMR to detect keto-enol equilibria in acetamide derivatives .

- Polymorph Screening : XRD and DSC identify crystalline vs. amorphous phases affecting spectral peaks .

- Cross-Validation : Compare HRMS, IR, and NMR datasets with computational spectra (e.g., ACD/Labs) .

Example : For N-(2-methoxy-benzyl)-acetamide, XRD confirmed the absence of enol tautomers despite ambiguous NMR shifts .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological potential of this compound?

Answer:

- Modifications : Introduce electron-withdrawing groups (e.g., halogens) to the methoxypropan-2-yl chain to enhance receptor binding .

- Biological Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition) .

- ADMET Prediction : Use SwissADME to optimize logP (target <3) and aqueous solubility .

Case Study : Pyridine-derived acetamides showed enhanced anticancer activity after cyano group fluorination .

Q. What advanced purification techniques address challenges in isolating this compound?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts .

- Crystallization : Use ethanol/water mixtures to exploit solubility differences .

- SPE : Solid-phase extraction with silica gel removes unreacted amines .

Optimization : Monitor purity via HPLC-MS (>98% for pharmacological studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.